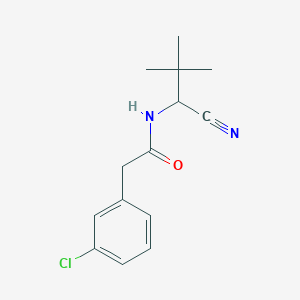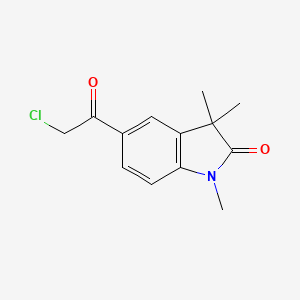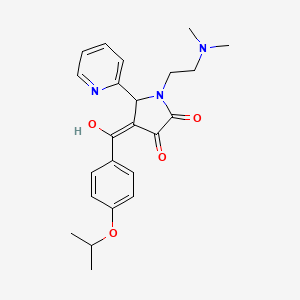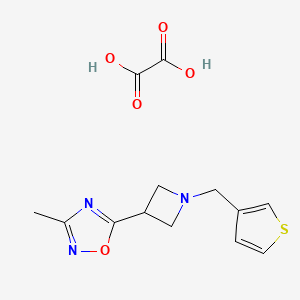
2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide, also known as CPP-ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 365.87 g/mol.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide has been extensively studied for its potential applications in various fields such as dentistry, biomedicine, and drug delivery systems. In dentistry, 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide has been shown to have a significant effect on the prevention and treatment of dental caries. 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide has been incorporated into various dental products such as toothpaste, mouthwash, and chewing gum to enhance their efficacy in preventing and treating dental caries.
In biomedicine, 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide has been studied for its potential applications in the treatment of various diseases such as osteoporosis, cancer, and HIV. 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide has been shown to have a significant effect on the prevention and treatment of osteoporosis by enhancing the mineralization of bone tissue. 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide has also been studied for its potential applications in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.
Wirkmechanismus
2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide works by binding to the tooth surface and forming a protective layer that helps to prevent the demineralization of tooth enamel. 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide also helps to enhance the remineralization of tooth enamel by providing a source of calcium and phosphate ions that can be incorporated into the tooth structure.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide has been shown to have a significant effect on the biochemical and physiological processes involved in the prevention and treatment of dental caries. 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide helps to enhance the remineralization of tooth enamel by providing a source of calcium and phosphate ions that can be incorporated into the tooth structure. 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide also helps to inhibit the growth of bacteria that are involved in the development of dental caries.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide has several advantages for lab experiments such as its ability to enhance the solubility and bioavailability of poorly soluble drugs. 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide also has a low toxicity profile and is generally considered to be safe for use in lab experiments. However, 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide has some limitations such as its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide. One potential future direction is the development of new formulations of 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide that can enhance its efficacy in the prevention and treatment of dental caries. Another potential future direction is the development of new drug delivery systems that incorporate 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide to enhance the solubility and bioavailability of poorly soluble drugs. Additionally, further research is needed to explore the potential applications of 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide in the treatment of other diseases such as osteoporosis, cancer, and HIV.
Synthesemethoden
2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol to form 2-(3-chlorophenyl)-N-(2-hydroxy-2-methylpropyl)acetamide. This intermediate is then reacted with tert-butyl cyanide in the presence of a base to form 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-14(2,3)12(9-16)17-13(18)8-10-5-4-6-11(15)7-10/h4-7,12H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRDEQYPQRSSMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2371175.png)

![2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371180.png)




![tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate](/img/structure/B2371187.png)

![2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2371191.png)
![ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2371192.png)

![N-(4-cyanophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)